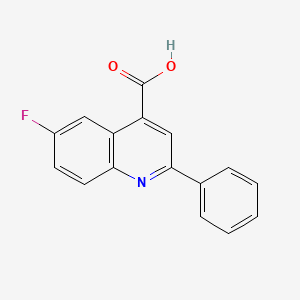
6-Fluoro-2-phenylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-phenylquinoline-4-carboxylic acid is a fluorinated quinoline derivative known for its significant biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction forms an intermediate, which is further reacted with various substituted amines to yield the desired product . The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of rare-earth metal catalysts in water under reflux conditions has been reported to be effective for the synthesis of quinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions .
Common Reagents and Conditions: Common reagents used in these reactions include benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline. Reaction conditions often involve the use of absolute ethanol as a solvent and microwave irradiation to enhance reaction efficiency .
Major Products: The major products formed from these reactions are typically quinoline derivatives with various substituted amino groups, which exhibit significant biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it has been investigated for its cytotoxic activity against various carcinoma cell lines, including MCF-7, HELA, and Hep-2 .
Medicine: Medically, 6-fluoro-2-phenylquinoline-4-carboxylic acid has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells . It has also been evaluated for its antibacterial properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .
Wirkmechanismus
The mechanism of action of 6-fluoro-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound induces apoptosis in cancer cells, thereby exhibiting its anticancer effects . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid
- Fluoroquinolones
Uniqueness: 6-Fluoro-2-phenylquinoline-4-carboxylic acid stands out due to its unique combination of a fluorine atom and a quinoline ring, which enhances its biological activity and chemical stability . Compared to other similar compounds, it has shown superior anticancer and antibacterial properties .
Eigenschaften
IUPAC Name |
6-fluoro-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFGSVIKTCCKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
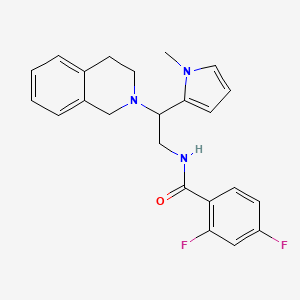
![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)
![N-(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2440373.png)
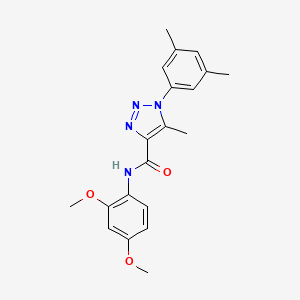
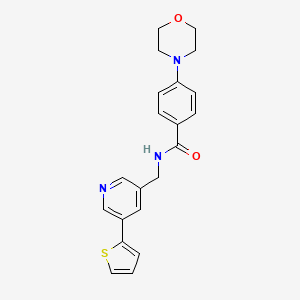
![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2440378.png)
![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)
![2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2440384.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)
![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)
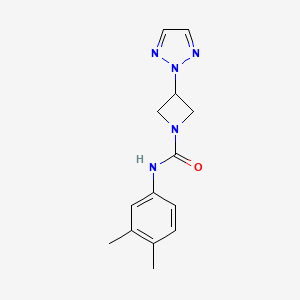
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)
![6-chloro-3-[(2E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2440393.png)
